![molecular formula C25H31N4OP B376912 N-[6,6-dimethyl-3-oxido-2-phenyl-4-(1-piperidinyl)-3,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphol-3-yl]-N-phenylamine](/img/structure/B376912.png)
N-[6,6-dimethyl-3-oxido-2-phenyl-4-(1-piperidinyl)-3,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphol-3-yl]-N-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6,6-dimethyl-3-oxido-2-phenyl-4-(1-piperidinyl)-3,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphol-3-yl]-N-phenylamine is a complex organic compound that belongs to the class of benzodiazaphospholes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[6,6-dimethyl-3-oxido-2-phenyl-4-(1-piperidinyl)-3,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphol-3-yl]-N-phenylamine typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazaphosphole core, followed by the introduction of the piperidine ring and other substituents. Common reagents used in these reactions include phosphorus trichloride, phenylmagnesium bromide, and various amines. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-[6,6-dimethyl-3-oxido-2-phenyl-4-(1-piperidinyl)-3,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphol-3-yl]-N-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-[6,6-dimethyl-3-oxido-2-phenyl-4-(1-piperidinyl)-3,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphol-3-yl]-N-phenylamine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Wirkmechanismus
The mechanism of action of N-[6,6-dimethyl-3-oxido-2-phenyl-4-(1-piperidinyl)-3,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphol-3-yl]-N-phenylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[6,6-dimethyl-3-oxido-2-phenyl-4-(1-piperidinyl)-3,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphol-3-yl]-N-phenylamine derivatives: Compounds with similar core structures but different substituents.
Benzodiazaphosphole analogs: Compounds with similar benzodiazaphosphole cores but different functional groups or ring systems.
Uniqueness
This compound is unique due to its specific combination of structural features, which contribute to its distinct chemical properties and potential applications. The presence of the piperidine ring, benzodiazaphosphole core, and various substituents allows for a wide range of chemical reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C25H31N4OP |
|---|---|
Molekulargewicht |
434.5g/mol |
IUPAC-Name |
6,6-dimethyl-3-oxo-N,2-diphenyl-4-piperidin-1-yl-5,7-dihydro-1,2,3位5-benzodiazaphosphol-3-amine |
InChI |
InChI=1S/C25H31N4OP/c1-25(2)18-22-24(23(19-25)28-16-10-5-11-17-28)31(30,27-20-12-6-3-7-13-20)29(26-22)21-14-8-4-9-15-21/h3-4,6-9,12-15H,5,10-11,16-19H2,1-2H3,(H,27,30) |
InChI-Schlüssel |
KJNJBYDCXNGCDM-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C2C(=NN(P2(=O)NC3=CC=CC=C3)C4=CC=CC=C4)C1)N5CCCCC5)C |
Kanonische SMILES |
CC1(CC(=C2C(=NN(P2(=O)NC3=CC=CC=C3)C4=CC=CC=C4)C1)N5CCCCC5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylsulfanyl-naphtho[1,2-d]oxazole](/img/structure/B376830.png)
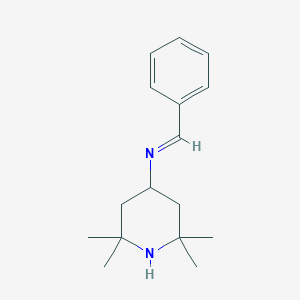
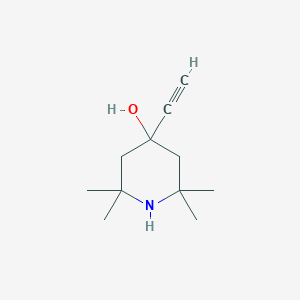
![4,4'-bis[1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-ium-1-ylidene)cyclohexa-2,5-dien-4-ylidene]](/img/structure/B376837.png)
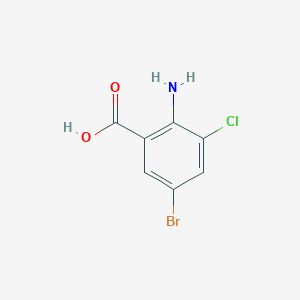
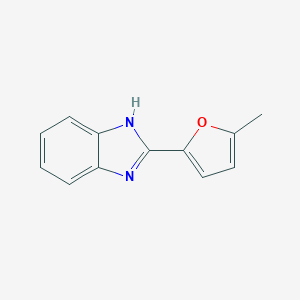

![N-{1-[(1-benzyl-1H-benzimidazol-2-yl)diazenyl]-2-naphthyl}-N-phenylamine](/img/structure/B376844.png)
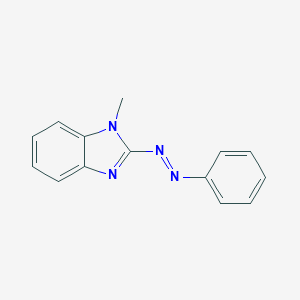
![methyl 9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B376846.png)
![3-(2,3-dimethoxyphenyl)-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-2-propen-1-one](/img/structure/B376849.png)
![1-{2-(4-bromophenyl)-9-[2-(piperidin-1-yl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone](/img/structure/B376850.png)
![3-(3,4-dimethoxyphenyl)-1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-2-propen-1-one](/img/structure/B376853.png)
![1-{2-(4-bromophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone](/img/structure/B376854.png)
